molecular formula C11H20O3 B7797733 5-Oxoundecanoic acid CAS No. 16424-28-5

5-Oxoundecanoic acid

Cat. No. B7797733
CAS RN: 16424-28-5
M. Wt: 200.27 g/mol
InChI Key: LXPXOCHGDNNXCA-UHFFFAOYSA-N
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Description

4-heptanoyl butyric acid is a medium-chain fatty acid.

Scientific Research Applications

  • Role in Eosinophilic and Allergic Diseases : 5-oxo-ETE acts as a chemoattractant for eosinophils, neutrophils, and monocytes, and stimulates the proliferation of prostate tumor cells. It is suggested to be a significant mediator in allergic diseases such as asthma, making it a target for therapeutic drug development (Powell & Rokach, 2005).

  • Potential as a Therapeutic Target : Novel indole OXE receptor antagonists have been identified that inhibit 5-oxo-ETE-induced activation of neutrophils and eosinophils, suggesting potential use in treating allergic diseases like asthma and allergic rhinitis (Gore et al., 2014).

  • Presence in Marine Aerosols : Aliphatic keto carboxylic acids, including 5-oxoundecanoic acid, have been identified in marine aerosol samples, indicating their environmental distribution and potential ecological impact (Kawamura & Gagosian, 1988).

  • Skin Infiltration Effects : 5-oxo-ETE has been shown to induce the infiltration of eosinophils and neutrophils into human skin, suggesting its role in inflammatory responses (Muro et al., 2003).

  • Gastrointestinal Toxicity Reduction : Oxonic acid, a related compound, has been found to decrease the gastrointestinal toxic effects of 5-fluorouracil, a chemotherapeutic agent, without reducing its antitumor activity (Shirasaka et al., 1993).

  • Role in Asthma and Allergic Diseases : 5-oxo-ETE is suggested to be an important mediator in asthma, and the development of selective OXE receptor antagonists could be beneficial in treating asthma and other allergic diseases (Powell & Rokach, 2013).

properties

IUPAC Name

5-oxoundecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-2-3-4-5-7-10(12)8-6-9-11(13)14/h2-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPXOCHGDNNXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936927
Record name 5-Oxoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxoundecanoic acid

CAS RN

16424-28-5
Record name 5-Oxoundecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016424285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Oxoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-OXOUNDECANOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
K Kawamura, RB Gagosian - Journal of Chromatography A, 1988 - Elsevier
… (a) 5-Oxoundecanoic acid methyl ester, (b) 6-oxoundecanoic acid methyl ester, (c) 7oxoundecanoic acid methyl ester, (d) 8-oxoundecanoic acid methyl ester, (e) 9-oxoundecanoic acid …
Number of citations: 19 www.sciencedirect.com
K Kawamura, RB Gagosian - Journal of Atmospheric Chemistry, 1990 - Springer
… shows an example of the electron impact mass spectrum for ketoacid methyl ester (5-oxoundecanoic acid) separated from the marine aerosols. The mass fragmentation patterns of mid-…
Number of citations: 69 link.springer.com
Y FUJIMOTO, T EGUCHI, K KAKINUMA… - Chemical and …, 1988 - jstage.jst.go.jp
Annona squamosa L.(Annonaceae) is well known in India for its edible fruits. Seeds of the fruits are traditionally used as an abortificiant and are reported to have insecticidal properties. …
Number of citations: 139 www.jstage.jst.go.jp
MF Ansell, BE Grimwood, TM Kafka - Journal of the Chemical Society …, 1967 - pubs.rsc.org
… acids, and undecan-5-olide, required for confirming the purity of the 7-lactone was similarly prepared from 5-oxoundecanoic acid. Octadecan-4-olide was prepared6 from oleic acid and …
Number of citations: 2 pubs.rsc.org
OA Habotta, A Ateya, RM Saleh… - Environmental …, 2021 - Wiley Online Library
Thiamethoxam (TMX) belongs to the neonicotinoid insecticide family and may evoke marked endocrine disruption. In this study, the reproductive toxicity of TMX on male rats was …
Number of citations: 12 onlinelibrary.wiley.com
KH Altmann, G Bold, G Caravatti, D Denni… - Helvetica chimica …, 2002 - Wiley Online Library
… (tert-butyl)dimethylsilyl]oxy}-4,4,6,8-tetramethyl-5-oxoundecanoic Acid (37). To a soln. of ca. … ]oxy}-4,4,6,8-tetramethyl-5-oxoundecanoic Acid Methyl Ester (38). A soln. of 3.27 g (0.00513 …
Number of citations: 101 onlinelibrary.wiley.com
ER Latypova, AV Bannova, RR Muslukhov… - Chemistry of natural …, 2010 - Springer
… (3S)-Methyl-5-oxoundecanoic Acid Methyl Ester (3). A solution of 2 (5.80 g, 24.5 mmol) in anhydrous MeOH (25 mL) and anhydrous CH 2 Cl 2 (25 mL) at 0C was purged with an O 3 /O …
Number of citations: 4 link.springer.com
AD Gribble, RE Dolle, A Shaw, D McNair… - Journal of medicinal …, 1996 - ACS Publications
… (v) (±)-11-(2,4-Dichlorophenyl)-3-hydroxy-3-carboxy-5-oxoundecanoic acid(74). A solution of NaOH (602 mg, 15.1 mmol) in water (22 mL) was added slowly to a stirred solution of …
Number of citations: 41 pubs.acs.org
C Li, S Al-Dalali, H Zhou, B Xu - Food Chemistry, 2022 - Elsevier
To clarify the influence of the traditional curing method on metabolites and the relationship between nonvolatile metabolites and volatile substances. Untargeted metabolomics based on …
Number of citations: 7 www.sciencedirect.com
T Gaich, G Karig, HJ Martin, J Mulzer - 2006 - Wiley Online Library
New approaches are described to the synthesis of epothilone B and a 12,13‐diol‐acetonide derivative. Specifically the (12Z) double bond is formed quantitatively by a silicon‐tethered …

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